molecular formula C19H15Cl2NO5 B14944010 4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14944010
M. Wt: 408.2 g/mol
InChI Key: ZVLCRAXQHCXQIZ-ICFOKQHNSA-N
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Description

4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Hydrolysis and Esterification: These steps involve the hydrolysis of esters to form carboxylic acids, followed by esterification to form the desired ester compounds.

    Cyclization: This step involves the formation of a ring structure through intramolecular reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These interactions may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

    Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-(2,4-DICHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H15Cl2NO5

Molecular Weight

408.2 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H15Cl2NO5/c20-11-3-6-13(14(21)9-11)17(25)15-16(10-1-4-12(24)5-2-10)22(7-8-23)19(27)18(15)26/h1-6,9,16,23-25H,7-8H2/b17-15-

InChI Key

ZVLCRAXQHCXQIZ-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C(=O)C(=O)N2CCO)O

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C(=O)C(=O)N2CCO)O

Origin of Product

United States

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